DPA's semiconducting properties make it a material of interest in organic electronics research. Organic electronics explore the use of organic materials in electronic devices such as transistors, light-emitting diodes (LEDs), and solar cells.
9,10-Diphenylanthracene is an organic compound classified as a polycyclic aromatic hydrocarbon. Its chemical formula is C26H18, and it consists of an anthracene backbone with two phenyl groups attached to the central carbon atoms (C9 and C10). This compound is known for its notable luminescent properties and is often used as a fluorescent probe in various chemical and biological applications. The structure of 9,10-diphenylanthracene allows for significant π-π stacking interactions, contributing to its unique photophysical characteristics and stability under various conditions .
The mechanism of action of DPA is primarily related to its role in chemiluminescence and OLEDs:
The biological activity of 9,10-diphenylanthracene has been investigated primarily concerning its role as a probe for singlet oxygen production in biological systems. It has been shown to react specifically with singlet oxygen, making it useful for studying oxidative stress in cells. This compound's photophysical properties also allow it to be employed in fluorescence microscopy and other imaging techniques to monitor cellular processes involving reactive oxygen species .
9,10-Diphenylanthracene finds applications across multiple fields:
Its unique properties make it valuable in both research and industrial applications .
Interaction studies involving 9,10-diphenylanthracene focus on its reactivity with various biological molecules and its role in oxidative stress. Research has shown that it can effectively quench reactive oxygen species and interact with cellular components such as lipids and proteins. These interactions are crucial for understanding its potential therapeutic applications and effects on biological systems .
Several compounds share structural similarities with 9,10-diphenylanthracene. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Anthracene | Three fused benzene rings | Basic structure without phenyl substitutions |
Phenanthrene | Three fused benzene rings with different arrangement | Exhibits different photophysical properties |
9,10-Dihydroanthracene | Hydrogenated form of anthracene | Less stable than 9,10-diphenylanthracene |
Pyrene | Four fused benzene rings | Higher luminescence but different reactivity |
9,10-Diphenylanthracene stands out due to its dual phenyl substitutions on the central ring, which enhance its stability and reactivity compared to other similar compounds. Its unique photophysical properties also make it particularly suitable for applications in organic electronics and biological imaging .
DPA was first synthesized in the mid-20th century as part of broader efforts to understand aromatic hydrocarbon reactivity. Early electrochemical studies in the 1960s, such as those by Santhanam and Bard, revealed its reversible one-electron reduction behavior in dimethylformamide (DMF), establishing foundational insights into its redox properties. By the 1980s, DPA gained prominence as a fluorescence standard due to its high quantum yield ($$ \Phi_F \approx 0.95 $$ in cyclohexane), enabling precise photophysical measurements. The compound's role expanded in the 2000s with the rise of OLED technology, where its blue-emitting properties and charge transport capabilities became highly valued.
Research on DPA revolves around three pillars:
Recent advancements focus on optimizing DPA for next-generation technologies:
The fluorescence quantum yield ($$ \Phif $$) of DPA serves as a benchmark for photophysical studies due to its near-unity efficiency in optimized environments. In cyclohexane, $$ \Phif $$ reaches 1.0, attributed to minimal non-radiative decay pathways and rigid molecular structure that restricts vibrational losses [7]. Comparative analyses reveal slight variations across solvents: measurements in toluene yield $$ \Phif = 0.85 $$, while paraffin solvents maintain values above 0.90 [3]. These discrepancies arise from solvent refractive index ($$ n $$) effects on radiative rate coefficients ($$ kf $$), described by the relationship $$ k_f \propto n^{1.32} $$ [3].
Table 1: Fluorescence Quantum Yields of DPA Across Solvents
Solvent | Refractive Index (25°C) | $$ \Phi_f $$ | Source |
---|---|---|---|
Cyclohexane | 1.426 | 1.00 | [7] |
Toluene | 1.496 | 0.85 | [3] |
cis-Decalin | 1.481 | 0.93 | [3] |
DPA exhibits monoexponential fluorescence decay kinetics with a lifetime ($$ \tau $$) of 4.3 nanoseconds in room-temperature solutions, increasing to 9.4 nanoseconds in frozen methane matrices at 12 K [2] [6]. This temperature-dependent behavior arises from suppressed rotational and vibrational modes in rigid environments, reducing non-radiative decay. The radiative lifetime ($$ \taur $$), calculated via $$ \taur = \tau / \Phif $$, remains constant at ~4.3 nanoseconds across solvents, confirming the refractive index dependence of $$ kf $$ [3].
Time-resolved spectroscopy reveals DPA’s singlet excited state ($$ S1 $$) energy at 3.1 eV, with a triplet energy ($$ T1 $$) of 1.8 eV [1]. The large $$ S1 $$-$$ T1 $$ gap (1.3 eV) minimizes thermally activated delayed fluorescence, ensuring efficient prompt emission. Transient absorption spectra show no long-lived intermediates, corroborating the dominance of radiative decay [3].
In triplet-triplet annihilation photon upconversion (TTA-UC) systems, DPA acts as an annihilator, harvesting triplet excitons from sensitizers like platinum octaethylporphyrin. The process follows:
$$
\text{Sensitizer}(T1) + \text{DPA}(T1) \rightarrow \text{DPA}(S1) + \text{DPA}(S0)
$$
DPA achieves upconversion quantum yields ($$ \Phi{UC} $$) of 12.3% under 532 nm excitation, surpassing many anthracene derivatives [1]. Its performance stems from optimal $$ T1 $$ energy (1.8 eV), enabling exergonic triplet energy transfer while maintaining sufficient $$ S1 $$ energy for visible emission. Modifying the phenyl groups with electron-withdrawing substituents (e.g., trifluoromethyl) increases $$ \Phi{UC} $$ to 14.5% by altering intersystem crossing rates [1].
DPA’s invariant spectral properties under diverse conditions make it a primary standard for:
Table 2: DPA’s Key Photophysical Parameters
Parameter | Value | Conditions | Source |
---|---|---|---|
$$ \lambda_{\text{abs}} $$ | 402 nm | Cyclohexane, 25°C | [3] |
$$ \lambda_{\text{fl}} $$ | 434 nm | Cyclohexane, 25°C | [3] |
$$ \tau $$ | 4.3 ns | Cyclohexane, 25°C | [3] |
$$ \Phi_{UC} $$ | 12.3% | 532 nm excitation | [1] |
Irritant